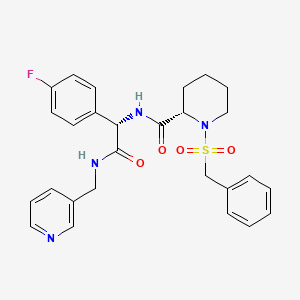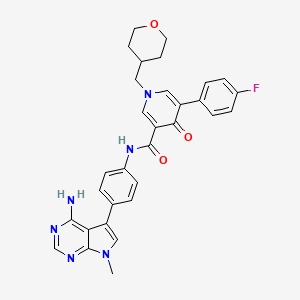
Folinic acid (calcium hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folinic acid (calcium hydrate), also known as calcium folinate or leucovorin calcium, is a derivative of folic acid. It is the calcium salt of 5-formyl-5,6,7,8-tetrahydrofolic acid. This compound is an activated form of vitamin B9 and is commonly used in medical treatments to counteract the effects of folic acid antagonists, such as methotrexate . It is typically available as an amorphous powder that is off-white to light beige in color .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Folinic acid (calcium hydrate) is synthesized through the reduction of folic acid. The process involves the use of reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: In industrial settings, folinic acid (calcium hydrate) is produced through a multi-step process that includes the reduction of folic acid followed by purification steps such as crystallization and filtration. The final product is then dried and converted into its calcium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Folinic acid (calcium hydrate) undergoes various chemical reactions, including:
Reduction: The reduction of folic acid to folinic acid.
Substitution: Reactions involving the substitution of functional groups on the folinic acid molecule.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen with a catalyst.
Solvents: Water, methanol, or ethanol.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The primary product of these reactions is folinic acid (calcium hydrate) itself, which can be further processed into various pharmaceutical formulations .
Applications De Recherche Scientifique
Folinic acid (calcium hydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a supplement in cell culture media.
Mécanisme D'action
Folinic acid (calcium hydrate) exerts its effects by acting as a cofactor in one-carbon transfer reactions. It is involved in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair. The compound binds to and stabilizes the enzyme dihydrofolate reductase, facilitating the conversion of dihydrofolate to tetrahydrofolate .
Comparaison Avec Des Composés Similaires
Folic Acid: The oxidized form of folinic acid, less active in biological systems.
Methotrexate: A folic acid antagonist used in cancer treatment.
5-Fluorouracil: A chemotherapeutic agent that is often used in combination with folinic acid to enhance its efficacy.
Uniqueness: Folinic acid (calcium hydrate) is unique in its ability to bypass the metabolic block caused by folic acid antagonists. Unlike folic acid, it does not require reduction by dihydrofolate reductase to be active, making it more effective in certain medical treatments .
Propriétés
Formule moléculaire |
C20H25CaN7O8 |
|---|---|
Poids moléculaire |
531.5 g/mol |
InChI |
InChI=1S/C20H23N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;1H2/t12?,13-;;/m0../s1 |
Clé InChI |
HXGBOZMAXPTRGF-RIWFDJIXSA-N |
SMILES isomérique |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.[Ca] |
SMILES canonique |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)






